1,3-Dioxolane-2-propanoic acid, 2,4-dimethyl-, ethyl ester

Description

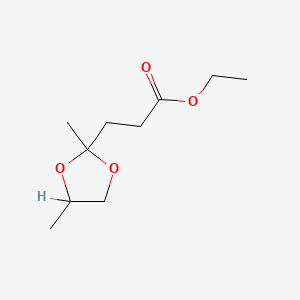

1,3-Dioxolane-2-propanoic acid, 2,4-dimethyl-, ethyl ester (CAS 5413-49-0) is a cyclic ester derivative with the molecular formula C₁₀H₁₈O₄ and a molecular weight of 202.25 g/mol . Structurally, it consists of a 1,3-dioxolane ring substituted with two methyl groups (at positions 2 and 4) and an ethyl propanoate side chain. This compound is characterized by its "oily caramellic" flavor profile, making it relevant in flavor and fragrance applications . It has a boiling point of 240.3°C, a density of 1.012 g/cm³, and low water solubility (vapor pressure: 0.0383 mmHg at 25°C) .

Properties

IUPAC Name |

ethyl 3-(2,4-dimethyl-1,3-dioxolan-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-4-12-9(11)5-6-10(3)13-7-8(2)14-10/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZAUEBWBHMDGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1(OCC(O1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30863529 | |

| Record name | 1,3-Dioxolane-2-propanoic acid, 2,4-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5413-49-0 | |

| Record name | Ethyl 2,4-dimethyl-1,3-dioxolane-2-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5413-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl levulinate propyleneglycol ketal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005413490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC6563 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxolane-2-propanoic acid, 2,4-dimethyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolane-2-propanoic acid, 2,4-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-(2,4-dimethyl-1,3-dioxolan-2-yl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.214.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL LEVULINATE PROPYLENEGLYCOL KETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTE06DHT5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Ketalization of 3-Halogenated 1,2-Propanediol Derivatives

One effective approach is the acetalization of 3-halogenated 1,2-propanediol with an aldehyde or ketone under acid catalysis to form the 1,3-dioxolane ring. For example, 3-chloro-1,2-propanediol can be converted to the corresponding 1,3-dioxolane intermediate by acid-catalyzed ketalization (e.g., using methanesulfonic acid) in solvents like methylene chloride at controlled temperatures (15°–40°C).

This intermediate can then be reacted with carboxylic acid salts or alcohols to introduce the propanoic acid ester functionality. Hydrolysis or hydrogenolysis steps follow depending on the protecting groups used.

Use of Glyceric Acid Esters and 2,2-Dimethoxypropane

Another method involves starting from D- or L-serine, which is nitrosated to form 2,3-dihydroxypropanoic acid (glyceric acid). The glyceric acid is then esterified with 2,2-dimethoxypropane in the presence of lower alkyl alcohols (methanol, ethanol, etc.) to form glyceric acid alkyl esters.

Subsequent reaction with aldehydes or ketones (or their acetal/ketal derivatives) yields the 1,3-dioxolane derivative. Reduction with lithium aluminum hydride converts this intermediate into the desired 2,2'-disubstituted-1,3-dioxolane-4-methanol derivatives, which can be further functionalized to the target compound.

Esterification and Purification

Esterification to the ethyl ester is typically achieved by reaction with ethanol under reflux conditions with acid catalysis. The reaction mixture is often heated under reflux in toluene with a Dean-Stark apparatus to remove water formed during esterification, driving the reaction to completion.

After reaction completion, the crude product is purified by extraction, washing, drying, filtration, and concentration under reduced pressure. Sequential washing steps with water, saturated sodium bicarbonate, and brine improve purity. The final product is isolated by crystallization or solvent evaporation.

Representative Reaction Conditions and Yields

Research Findings and Notes

- The ketalization step is highly sensitive to temperature and acid strength, with methanesulfonic acid providing good selectivity and yield.

- The use of 2,2-dimethoxypropane as a ketalizing agent facilitates formation of stable 1,3-dioxolane rings, especially when combined with lower alkyl alcohols.

- Lithium aluminum hydride reduction is a key step in converting dioxolane intermediates to alcohol derivatives, allowing further functional group manipulations.

- The esterification under reflux with Dean-Stark apparatus ensures high conversion by continuous removal of water, improving yield and purity.

- Purification by sequential washing and drying is critical to remove residual acid and salts, ensuring product stability and purity.

Summary Table of Preparation Routes

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Ketalization of 3-halogenated diol | 3-chloro-1,2-propanediol, aldehyde/ketone | Acid catalyst, methylene chloride, 15–40°C | Straightforward, good yields | Requires careful temperature control |

| Glyceric acid ester route | D-/L-serine, nitrosating agent, 2,2-dimethoxypropane | Acid catalyst, lithium aluminum hydride reduction | Access to optically active derivatives | Multi-step, requires reduction step |

| Direct esterification | Dioxolane intermediate, ethanol | Acid catalyst, reflux, Dean-Stark trap | High yield, efficient water removal | Requires solvent handling and purification |

Chemical Reactions Analysis

1,3-Dioxolane-2-propanoic acid, 2,4-dimethyl-, ethyl ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3-Dioxolane-2-propanoic acid, 2,4-dimethyl-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dioxolane-2-propanoic acid, 2,4-dimethyl-, ethyl ester involves its interaction with various molecular targets and pathways . It can act as a nucleophile in substitution reactions, where it donates electrons to electrophilic centers . Additionally, its ester group can undergo hydrolysis to release the corresponding acid and alcohol . These interactions are crucial in its applications in organic synthesis and pharmaceutical development .

Comparison with Similar Compounds

1,3-Dioxolane-2-propanoic Acid, 2-Methyl-, Ethyl Ester (CAS 941-43-5)

1,3-Dioxolane-2-acetic Acid, 2,4-Dimethyl-, Ethyl Ester (CAS 6290-17-1)

1,3-Dioxolane-2-propanoic Acid, 4-(Methoxymethyl)-2-Methyl-, Ethyl Ester (CAS 6942-20-7)

- Molecular Formula : C₁₁H₂₀O₅

- Molecular Weight : 232.27 g/mol .

- Key Differences : Additional methoxymethyl group at position 4 enhances polarity and complexity.

- Applications: Potential use in specialty chemicals due to increased oxygen content .

Functional Analogues: Esters with Similar Flavor Profiles

Key Insight: The cyclic dioxolane ring in the target compound contributes to its unique "oily caramellic" flavor, distinct from linear esters associated with fruity notes. The 2,4-dimethyl substitution likely enhances thermal stability, as evidenced by its high boiling point .

Physicochemical Property Comparison

Trends :

- Increased molecular weight and substituent complexity correlate with higher boiling points and lower vapor pressures .

- Polar groups (e.g., methoxymethyl) reduce water solubility due to steric hindrance .

Reactivity and Catalytic Behavior

In hydrogenolysis studies using iridium catalysts:

- The target compound exhibited a reaction rate of 0.23 under standardized conditions, slower than linear ethers (e.g., dimethyl ether: 0.38) but faster than bulkier orthoformic acid esters (e.g., triisobutyl ester: 0.52) .

- The dioxolane ring’s rigidity may slow hydrogenolysis compared to flexible ethers, while methyl substituents provide moderate steric protection .

Biological Activity

1,3-Dioxolane-2-propanoic acid, 2,4-dimethyl-, ethyl ester (CAS Number: 5413-49-0) is a chemical compound that has garnered attention for its potential biological activities. This compound features a dioxolane ring structure, which is known for its ability to interact with various biological systems. The following sections will explore the biological activity of this compound, including its synthesis, properties, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 202.25 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.012 g/cm³ |

| Boiling Point | 240.3 °C at 760 mmHg |

| Flash Point | 96.8 °C |

| LogP | 1.481 |

| Index of Refraction | 1.427 |

These properties suggest that the compound is moderately hydrophobic, which may influence its interaction with biological membranes and proteins.

Anticancer Activity

Some studies have investigated the anticancer potential of dioxolane derivatives. The unique structure allows for interactions with cellular targets that could lead to apoptosis in cancer cells. For example, compounds containing dioxolane rings have been linked to the inhibition of tumor growth in vitro and in vivo models.

Case Studies

- Antimicrobial Study : A study published in Frontiers in Chemistry explored the synthesis and biological evaluation of dioxolane derivatives against bacterial strains. The results indicated that certain modifications to the dioxolane structure enhanced antimicrobial potency (Brüggemann et al., 2022) .

- Anticancer Research : In another study focusing on similar compounds, researchers found that dioxolane-containing molecules exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells (Sharma et al., 2022) . This selectivity is crucial for developing effective cancer therapies.

The biological activity of 1,3-Dioxolane-2-propanoic acid may be attributed to its ability to form hydrogen bonds and hydrophobic interactions with biological macromolecules such as enzymes and receptors. This interaction can lead to:

- Inhibition of Enzyme Activity : By binding to active sites on enzymes, the compound may inhibit metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Modulation of Cell Signaling : The compound could influence signaling pathways involved in cell growth and apoptosis.

Q & A

Basic: What are the established synthetic routes for 1,3-Dioxolane-2-propanoic acid, 2,4-dimethyl-, ethyl ester?

Methodological Answer:

The compound can be synthesized via acid-catalyzed esterification. A general protocol involves refluxing the precursor acid (e.g., 2,4-dimethyl-1,3-dioxolane-2-propanoic acid) with ethanol in the presence of concentrated sulfuric acid as a catalyst. After refluxing for 4–6 hours, the mixture is cooled, neutralized, and extracted with an organic solvent. The product is purified via recrystallization or column chromatography. Adjustments to solvent ratios (e.g., methanol or ethanol) and catalyst loading may optimize yield .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : To confirm the dioxolane ring structure and substituent positions (e.g., δ 1.2–1.4 ppm for methyl groups, δ 4.1–4.3 ppm for ester-linked ethyl groups) .

- GC-MS : For molecular weight confirmation (CHO, MW 202.25) and fragmentation patterns. The base peak at m/z 85 may indicate cleavage of the dioxolane ring .

- IR Spectroscopy : To identify ester carbonyl stretches (~1740 cm) and ether linkages (C-O-C, ~1100 cm) .

Advanced: How can researchers optimize reaction conditions to improve yield?

Methodological Answer:

Optimization strategies include:

- Catalyst Screening : Replace HSO with milder catalysts (e.g., p-toluenesulfonic acid) to reduce side reactions.

- Solvent Selection : Use toluene or DMF to azeotropically remove water and shift equilibrium toward ester formation.

- Temperature Control : Maintain reflux temperatures (e.g., 70–80°C) to balance reaction rate and thermal stability of intermediates .

Advanced: How to resolve discrepancies in spectral data during characterization?

Methodological Answer:

Contradictions often arise from impurities or stereochemical variations. Mitigation steps:

- Cross-Validation : Compare experimental NMR/GC-MS data with reference spectra (e.g., PubChem CID 5413490, InChI=1S/C10H18O4) .

- Isotopic Labeling : Use C-labeled precursors to trace carbon environments in ambiguous peaks.

- Computational Modeling : Predict NMR shifts with DFT calculations (e.g., B3LYP/6-31G*) to verify structural assignments .

Basic: What are the key physicochemical properties relevant to handling?

Methodological Answer:

Critical properties include:

- Boiling Point : 240.3°C at 760 mmHg, necessitating high-temperature distillation for purification.

- Density : 1.012 g/cm, useful for phase separation during extraction.

- Vapor Pressure : 0.0383 mmHg at 25°C, indicating low volatility at room temperature.

- Solubility : Miscible with ethanol, DCM, and ethers but insoluble in water .

Advanced: What are the challenges in synthesizing structural analogs with modified substituents?

Methodological Answer:

Modifying substituents (e.g., replacing methyl with bulkier groups) faces challenges:

- Steric Hindrance : Bulky groups reduce reactivity at the dioxolane ring. Use protective groups (e.g., TMS) during synthesis.

- Regioselectivity : Control substituent positions via directing groups (e.g., electron-withdrawing groups on the dioxolane ring).

- Stability : Analogs with labile substituents (e.g., hydroxyl groups) may require inert atmospheres or low-temperature storage .

Basic: How is this compound applied in flavor chemistry research?

Methodological Answer:

The compound contributes a "sesame oil caramel" flavor profile, as identified via GC-MS in e-liquid flavor studies . Methodological approaches include:

- Sensory Panels : Pair GC-Olfactometry (GC-O) with human assessors to correlate chemical structure with sensory attributes.

- Threshold Determination : Use serial dilution to establish the minimum detectable concentration in food matrices.

Advanced: What mechanistic insights exist for its stability under hydrolytic conditions?

Methodological Answer:

The dioxolane ring is prone to acid-catalyzed hydrolysis. Stability studies involve:

- pH-Dependent Kinetics : Monitor degradation rates at pH 2–7 using HPLC. Half-life decreases significantly below pH 4.

- Activation Energy Calculation : Perform Arrhenius analysis (e.g., 25–60°C) to predict shelf-life under storage conditions.

- Byproduct Identification : Use LC-MS to detect hydrolysis products (e.g., propanoic acid derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.